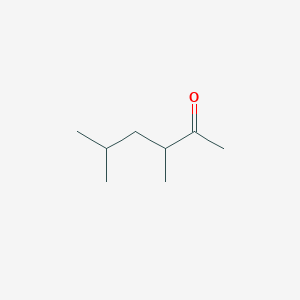

3,5-Dimethylhexan-2-one

Description

Historical Trajectories and Evolving Research Interests

The study of ketones, a fundamental class of organic compounds, has a rich history dating back to the early days of organic chemistry. The development of synthetic methods for ketones, including those with branched structures like 3,5-dimethylhexan-2-one, has evolved significantly over time. Early investigations into ketone synthesis laid the groundwork for preparing substituted ketones with specific branching patterns. Historically, the synthesis of such ketones often relied on multi-step processes. nih.gov

The 20th century saw the rise of more sophisticated synthetic strategies, including radical-based methods that offered new ways to form these molecules. nih.gov The evolution of analytical techniques has also been crucial in the study of ketones. Early methods for detecting and characterizing aliphatic ketones were often based on colorimetric tests. acs.org Over time, these have been supplanted by more powerful techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), allowing for precise identification and quantification.

Significance in Contemporary Organic Chemistry and Applied Science Research

In modern organic chemistry, this compound serves as a valuable building block and a model compound for studying the reactivity of sterically hindered ketones. Its structure, featuring methyl groups at the 3 and 5 positions, influences its chemical behavior.

Common synthetic routes to this compound are summarized in the table below:

| Synthesis Method | Starting Materials | Key Reagents and Conditions |

| Oxidation | 3,5-Dimethylhexan-2-ol | Potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) under acidic conditions. |

| Friedel-Crafts Acylation | 3,5-Dimethylhexane | Acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). |

The chemical properties of this compound make it a versatile intermediate. It can undergo oxidation to form carboxylic acids or be reduced to its corresponding alcohol, 3,5-dimethylhexan-2-ol. These reactions open pathways to a variety of other organic molecules.

In the realm of applied science, there is growing interest in aliphatic ketones as potential biomarkers for diseases. Volatile organic compounds (VOCs) emitted by the body can be indicative of pathological conditions, and ketones are a significant class of these compounds. nih.govresearchgate.net While direct research linking this compound to specific diseases is emerging, related branched ketones have been identified as potential biomarkers in conditions like cancer. researchgate.netmdpi.com The study of ketone metabolism, particularly in the context of heart failure and neurological conditions, is another active area of research where understanding the behavior of specific ketones is crucial. ahajournals.orgnih.gov

Scope and Objectives of Current Academic Inquiry

Current research involving this compound and related branched ketones is driven by several key objectives. A primary focus in synthetic chemistry is the development of more efficient and stereoselective methods for their preparation. cabidigitallibrary.org Given that this compound is a chiral molecule, the synthesis of specific enantiomers (a single one of its two mirror-image forms) is a significant goal, with applications in the synthesis of pharmaceuticals and other bioactive molecules. cabidigitallibrary.orgresearchgate.net This involves the use of chiral catalysts and auxiliaries to control the three-dimensional arrangement of atoms during the reaction. ucc.ie

Another major area of academic inquiry is the continued exploration of the biological roles of ketones. Research aims to elucidate the metabolic pathways of branched-chain ketones and their potential as signaling molecules in the body. ahajournals.org This includes investigating how these molecules are processed and what effects they have on cellular function.

Furthermore, the analytical chemistry community is focused on developing more sensitive and reliable methods for the detection of ketones like this compound in complex biological samples. nih.gov This is critical for advancing their potential use as non-invasive biomarkers for disease diagnosis and monitoring. The overarching goal is to expand the toolkit available to chemists and biologists for both creating and understanding the function of these important molecules.

Properties

IUPAC Name |

3,5-dimethylhexan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-6(2)5-7(3)8(4)9/h6-7H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJESALUAHUVISI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40239-21-2 | |

| Record name | 3,5-dimethylhexan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 3,5 Dimethylhexan 2 One and Its Structural Analogues

Novel Catalytic Approaches in Ketone Synthesis

Modern synthetic chemistry has seen a paradigm shift towards catalytic methods that are not only efficient but also adhere to the principles of green chemistry. These approaches are crucial for the sustainable production of ketones.

The creation of chiral ketones with high enantiomeric and diastereomeric purity is a significant challenge. Asymmetric reduction of α-chiral ketones using reagents like (+)- and (-)-B-chlorodiisopinocampheylborane has demonstrated remarkable control over the stereochemical outcome. acs.org Matched pairs in these reactions can achieve over 100:1 selectivity, while even mismatched pairs show significant selectivity, highlighting the reagent's power to dictate the stereochemistry. acs.org

Another powerful technique is the ruthenium-catalyzed asymmetric hydrogenation of α-amino aliphatic ketones. This method, which proceeds via dynamic kinetic resolution, yields chiral amino alcohols—precursors to chiral ketones—with outstanding enantioselectivities and diastereoselectivities. nih.gov The high degree of control is attributed to a proposed hydrogen-bonding transition state. nih.gov Furthermore, complex boron-mediated aldol (B89426) reactions of chiral methyl ketones with aldehydes have been employed to construct densely oxygenated macrocyclic systems, showcasing excellent stereocontrol. rsc.org

| Method | Reagent/Catalyst | Substrate | Selectivity |

| Asymmetric Reduction | (+)- and (-)-B-chlorodiisopinocampheylborane | α-chiral ketones | >100:1 (matched pairs), 4:1-15:1 (mismatched pairs) |

| Asymmetric Hydrogenation | Ruthenium-catalyzed | α-amino aliphatic ketones | Excellent enantioselectivity and diastereoselectivity |

| Aldol Reaction | Boron-mediated | Chiral methyl ketones and aldehydes | Excellent stereocontrol |

This table summarizes key data on enantioselective and diastereoselective synthesis methods for chiral ketone derivatives.

The drive towards environmentally benign chemical processes has spurred the development of green synthetic routes for ketones. A notable advancement is the use of polyoxometalate (POM) catalysts for the aerobic oxidative cleavage of alkenes. yedarnd.cominnoget.com This method can utilize renewable resources like unsaturated fatty acid derivatives as feedstock, aligning with the dual goals of using environmentally friendly catalysts and renewable starting materials. yedarnd.cominnoget.com

Visible-light-induced aerobic C-H oxidation offers another green pathway to aromatic ketones. chemistryviews.org This photocatalytic process, using cerium chloride as a photosensitizer in water, is economical and operates under mild, room temperature conditions, with air serving as the oxidant. chemistryviews.org Furthermore, metal-free methods involving the visible-light-induced aerobic oxidation of arylhydrazines to generate aryl radicals for addition to alkenes have been developed, providing a cost-effective and scalable synthesis of ketones. rsc.org The use of nitrogen dioxide gas for the oxidation of alcohols to ketones also presents a sustainable option, as the gaseous byproducts can be converted to nitric acid, minimizing waste. nih.gov

Regioselective Functionalization Strategies

Controlling the position of functionalization, particularly at the α-carbon of a ketone, is a cornerstone of ketone synthesis and modification.

The regioselective α-alkylation of unsymmetrical ketones is a persistent challenge in organic synthesis. researchgate.net Traditional methods often suffer from a lack of regioselectivity and the need for harsh conditions. researchgate.netnih.gov A significant breakthrough is the use of a bifunctional catalyst, combining a secondary amine and a low-valent rhodium complex, to activate both ketones and simple olefins for regioselective α-alkylation at the less hindered site. nih.gov This dual-activation approach is notable for its tolerance of various functional groups and its pH/redox neutral, byproduct-free nature. nih.gov

For alkylation at the more-hindered α-position, a combination of aluminum tris(2,6-diphenylphenoxide) and lithium diisopropylamide (LDA) can be used to generate the more-substituted enolate with high selectivity. acs.org Additionally, magnesium enamides derived from N-2-(N′,N′-dimethylamino)ethyl imine have proven to be highly nucleophilic and react regioselectively with alkyl chlorides and fluorides to produce α-alkylated ketones. researchgate.net

Recent developments in carbonyl transformations include deacylative reactions promoted by aromatization. nsf.gov An iridium/phosphine (B1218219) catalyst system can remove an acyl group from a ketone, which is then transformed into a pyrazole, while the remaining alkyl fragment undergoes other transformations. nsf.gov Another innovative strategy is the 1,2-transposition of a ketone to its adjacent carbon, achieved through conversion to an alkenyl triflate followed by palladium/norbornene-catalyzed α-amination and subsequent hydrolysis. nih.gov

Achieving stereochemical control is paramount in the synthesis of complex molecules. In the context of ketone reductions, bakers' yeast has been utilized for the stereoselective reduction of protected 2-hydroxy ketones, demonstrating the utility of biocatalysts in controlling stereochemistry. acs.org The reduction of C5-substituted 2-hydroxychromans with different silane (B1218182) reductants allows for the selective synthesis of either cis- or trans-2,4-diastereomers, a process rationalized by a Curtin-Hammett kinetic model involving an intermediate oxocarbenium ion. nih.gov

Reagent-based stereochemical control is exemplified by the use of chiral borane (B79455) reagents like chloro-di-isopinocampheylborane (Ipc₂BCl). youtube.com The stereochemistry of the reagent dictates the stereochemical outcome of the ketone reduction, forming the alcohol product with high enantiomeric excess. youtube.com

Chemoenzymatic Synthesis and Biocatalytic Pathways

The synergy between chemical and enzymatic transformations offers powerful and sustainable routes for ketone synthesis. Chemoenzymatic strategies often employ enzymes for key stereoselective steps within a multi-step chemical synthesis.

A notable example is the synthesis of the chiral side-chain of statins, which utilizes an NADP(H)-dependent alcohol dehydrogenase from Lactobacillus brevis for the highly regio- and enantioselective reduction of a β,δ-diketohexanoate ester. nih.gov This process has been successfully scaled up for large-scale production. nih.gov Similarly, whole-cell biocatalysts, such as baker's yeast, have been effectively used for the asymmetric reduction of α-, β-, and γ-chloroalkyl arylketones, leading to optically active halohydrins that can be cyclized to valuable chiral heterocycles. mdpi.com

Thiamine diphosphate (B83284) (ThDP)-dependent enzymes are another important class of biocatalysts capable of producing α-hydroxy ketones through the carboligation of two aldehydes. uni-duesseldorf.de While many wild-type enzymes are (R)-selective, engineered variants have been developed for the synthesis of (S)-α-hydroxy ketones. uni-duesseldorf.de Furthermore, biosynthetic pathways for ketone production have been engineered in microorganisms like Escherichia coli. researchgate.net By activating specific metabolic pathways and optimizing culture conditions, strains can be developed to produce ketones like butanone from renewable feedstocks such as glycerol. researchgate.net

| Enzyme/Organism | Reaction Type | Substrate | Product |

| Alcohol Dehydrogenase (Lactobacillus brevis) | Ketone Reduction | β,δ-diketohexanoate ester | Chiral hydroxyketo ester |

| Baker's Yeast (whole cell) | Asymmetric Reduction | Chloroalkyl arylketones | Optically active halohydrins |

| ThDP-dependent enzymes | Carboligation | Aldehydes | α-hydroxy ketones |

| Engineered Escherichia coli | Biosynthesis | Glycerol | Butanone |

This table provides an overview of chemoenzymatic and biocatalytic pathways for ketone synthesis.

Microbial Transformation Studies of Related Ketones

The biotransformation of ketones using whole-cell microorganisms is a powerful tool in synthetic chemistry, offering high selectivity under mild conditions. Yeasts, in particular, have been extensively studied for their ability to metabolize aliphatic ketones. Species from the Candida genus are notable for their versatility in transforming these substrates. nih.govnih.govresearchgate.net

Studies on long-chain aliphatic ketones, which are structural analogues to 3,5-dimethylhexan-2-one, reveal two primary metabolic pathways in yeasts like Candida maltosa. nih.govnih.gov The first pathway involves the reduction of the ketone to its corresponding secondary alcohol, catalyzed by keto reductases. For instance, dodecane-2-one is reduced to dodecane-2-ol. nih.govnih.govresearchgate.net The second pathway is an oxidative degradation route initiated by a Baeyer-Villiger monooxygenase (BVMO), which converts the ketone into an ester (e.g., dodecane-2-one to decyl acetate). nih.govnih.gov This ester is then hydrolyzed into an alcohol and a carboxylic acid for further metabolism. researchgate.net

These microbial transformations are not limited to a single species. Similar activities have been observed in Candida tropicalis, Candida catenulata, and Yarrowia lipolytica. nih.govresearchgate.net The efficiency and pathway preference can be influenced by the inducing substrate used for pre-culturing the cells. For example, C. maltosa cells pre-cultured with dodecane-2-one or its precursor dodec-1-ene show significant activity in both reducing the ketone and oxidizing it via the BVMO pathway. nih.govresearchgate.net In contrast, anaerobic bacteria utilize different activation mechanisms, such as carboxylation, to degrade aliphatic ketones. nih.govasm.orgkarger.com

The ability of these microorganisms to perform stereoselective reductions is of particular interest, as it allows for the production of chiral alcohols from prochiral ketones. amazonaws.com For example, various Rhodotorula and Saccharomyces strains have been used for the stereoselective reduction of ketolactones, demonstrating the potential to create specific stereoisomers, which are valuable intermediates in pharmaceutical synthesis. nih.gov

Table 1: Microbial Transformation of Aliphatic Ketones

Enzymatic Synthesis of Optically Active Precursors

The synthesis of enantiomerically pure compounds is crucial in the pharmaceutical and fine chemical industries. nih.gov Optically active alcohols, which are precursors to chiral ketones like the stereoisomers of this compound, can be synthesized with high selectivity using isolated enzymes. Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are the primary biocatalysts for the asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols. nih.govnih.gov

These enzymes, which are often dependent on a nicotinamide (B372718) cofactor such as NADPH, can be highly stereoselective, producing alcohols with excellent enantiomeric excess (ee) and diastereomeric excess (de). acs.orglookchem.comnih.gov The stereochemical outcome (i.e., the formation of the (R)- or (S)-alcohol) is dictated by the enzyme's structure and the substrate's fit within the active site. nih.gov

Significant research has focused on screening for new enzymes with desired selectivities and on engineering existing enzymes to improve their activity, stability, and substrate scope, particularly for sterically demanding substrates like branched or "bulky-bulky" ketones. nih.govresearchgate.net For example, a ketoreductase from Sporidiobolus salmonicolor was engineered through multiple rounds of directed evolution to efficiently catalyze the reduction of a complex ketone precursor for the drug ipatasertib, achieving ≥98% conversion and 99.7% de at a high substrate loading of 100 g/L. nih.gov Similarly, an ADH from Lactobacillus kefir was evolved to show excellent anti-Prelog (R)-stereoselectivity for a broad range of ketones. nih.gov

The synthesis of optically active precursors for branched aliphatic ketones often involves the stereoselective reduction of a corresponding prochiral ketone. For example, to produce a chiral version of 3,5-dimethylhexan-2-ol, one would start with this compound and select an appropriate KRED or ADH that provides the desired (R)- or (S)-alcohol. rsc.orgrsc.org The reaction is typically run in an aqueous buffer, often with a co-solvent to improve substrate solubility, and includes a cofactor regeneration system to make the process economically viable. lookchem.com

Table 2: Enzymatic Synthesis of Chiral Alcohol Precursors

Flow Chemistry and Continuous Processing for Scalable Synthesis

For the large-scale production of ketones and their precursors, continuous flow chemistry offers significant advantages over traditional batch processing. wikipedia.orgtandfonline.com These benefits include superior heat and mass transfer, enhanced safety, improved reproducibility, and simplified scalability. wikipedia.org By pumping reagents through a heated and pressurized reactor, reaction times can be dramatically reduced from hours to minutes, and processes can be readily scaled up. mdpi.comacs.org

A relevant application for the synthesis of precursors to ketones like this compound is the Meerwein-Ponndorf-Verley (MPV) reduction. qub.ac.uk The MPV reaction reduces ketones or aldehydes to alcohols using a cheap and robust heterogeneous catalyst, typically a metal oxide like zirconia (ZrO₂), with an alcohol such as isopropanol (B130326) serving as the hydrogen donor. mdpi.com This method has been successfully translated to a continuous flow process. mdpi.com For example, various ketones have been reduced to their corresponding alcohols with high yields in residence times of just a few minutes by passing a solution of the ketone in isopropanol through a packed-bed reactor containing a zirconia-based catalyst. mdpi.com This approach avoids the need for high-pressure hydrogen gas or expensive metal catalysts.

Flow chemistry is also highly adaptable for other synthetic routes to ketones. The synthesis of 4-aryl-2-butanones, which are structurally related to aliphatic ketones, has been achieved in a two-step continuous flow process involving an initial aldol condensation followed by a selective hydrogenation of the double bond using a fixed-bed catalyst. acs.org Other methods, such as the addition of organometallic reagents (e.g., organosodium compounds) to Weinreb amides, have been efficiently performed in flow reactors to produce a variety of aliphatic and aromatic ketones in high yields. The precise control over stoichiometry and temperature in flow systems is particularly advantageous for minimizing side reactions that are common in batch processes involving highly reactive organometallics.

Table 3: Flow Chemistry Approaches for Ketone and Alcohol Synthesis

Table 4: List of Mentioned Chemical Compounds

Investigative Studies on the Chemical Reactivity and Transformation Mechanisms of 3,5 Dimethylhexan 2 One

Advanced Reaction Pathways Involving the Carbonyl Group

The carbonyl group (C=O) is the central feature of 3,5-dimethylhexan-2-one, dictating its primary modes of reactivity. The inherent polarity of this double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, renders the carbon atom an electrophilic center susceptible to nucleophilic attack. The presence of branched alkyl groups—specifically the methyl group at C1 and the 1,3-dimethylbutyl group attached to C2—introduces significant steric hindrance that influences the accessibility of this electrophilic center.

Mechanistic Investigations of Nucleophilic and Electrophilic Additions

Nucleophilic addition is a characteristic reaction of ketones. The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. chemistrysteps.com Ketones are generally less reactive than aldehydes due to the electron-donating nature of the two attached alkyl groups, which reduces the electrophilicity of the carbonyl carbon, and increased steric hindrance around the carbonyl. wikipedia.org

In the case of this compound, the approach of a nucleophile is sterically hindered by the surrounding alkyl groups. This steric factor can be exploited to achieve selectivity in reactions. For instance, the reduction of the ketone with hydride reagents demonstrates this principle. While small hydride donors like Sodium Borohydride (B1222165) (NaBH₄) are effective, bulkier reagents can exhibit different stereoselectivities, a principle that is critical in the reduction of cyclic ketones and can be extrapolated to acyclic systems with significant steric bias. wikipedia.org

Electrophilic additions to the carbonyl group are less direct. The carbonyl oxygen's lone pairs can act as a Lewis base, reacting with an electrophile like a proton in acidic media. This protonation activates the carbonyl group, making the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by weak nucleophiles. libretexts.org

| Reaction Type | Reagent/Conditions | Intermediate | Product | Mechanistic Notes |

|---|---|---|---|---|

| Nucleophilic Addition (Reduction) | 1. NaBH₄ or LiAlH₄ 2. H₂O or H₃O⁺ workup | Tetrahedral Alkoxide | 3,5-Dimethylhexan-2-ol | The reaction proceeds via nucleophilic attack of a hydride ion (H⁻) on the carbonyl carbon. chemistrysteps.com LiAlH₄ is a much stronger reducing agent than NaBH₄. harvard.edu |

| Acid-Catalyzed Nucleophilic Addition | H⁺ (catalyst), Nu-H (weak nucleophile, e.g., H₂O, ROH) | Protonated Carbonyl (Oxonium ion) | Gem-diol or Hemiketal | Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, allowing attack by weak nucleophiles. libretexts.org |

Pericyclic Reactions and Rearrangements Involving Branched Alkyl Ketones

Pericyclic reactions are concerted processes that occur via a cyclic transition state. libretexts.org While less common than nucleophilic additions, the carbonyl group of ketones can participate in certain pericyclic reactions, such as the ene reaction, where it can act as the enophile. libretexts.orgmsu.edu

More significant for ketones are molecular rearrangements, which often involve the migration of an alkyl or aryl group. masterorganicchemistry.com These can be prompted by the formation of an unstable intermediate, such as a carbocation adjacent to a quaternary carbon. masterorganicchemistry.comyoutube.com

A key rearrangement involving the direct transformation of a ketone is the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). libretexts.orglibretexts.org The mechanism involves a rearrangement step where an alkyl group migrates from carbon to oxygen. libretexts.org For an unsymmetrical ketone like this compound, the migratory aptitude of the attached groups determines the major product. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. In this case, the 1,3-dimethylbutyl group (a secondary group) has a higher migratory aptitude than the methyl group. Therefore, the migration of the 1,3-dimethylbutyl group is favored, yielding 1,3-dimethylbutyl acetate (B1210297).

Alpha-Proton Reactivity and Enolization Dynamics

The hydrogen atoms on the carbons adjacent to the carbonyl group (α-protons) in this compound are acidic (pKa ≈ 19-20) due to the electron-withdrawing nature of the carbonyl and the resonance stabilization of the resulting conjugate base, the enolate ion. ncert.nic.invanderbilt.edu This acidity is fundamental to a wide range of important reactions.

Detailed Kinetics and Thermodynamics of Enol-Keto Tautomerism

This compound exists in equilibrium with its two enol tautomers. libretexts.orgmasterorganicchemistry.com This equilibrium, known as keto-enol tautomerism, typically favors the more stable keto form. vanderbilt.edu As an unsymmetrical ketone, this compound can form two different regioisomeric enolates upon deprotonation of an α-proton.

Kinetic Enolate : Formed by the removal of a proton from the less substituted and sterically more accessible α-carbon (the C1 methyl group). This process is faster.

Thermodynamic Enolate : Formed by the removal of a proton from the more substituted α-carbon (C3). This enolate leads to a more substituted, and thus generally more thermodynamically stable, carbon-carbon double bond. udel.edumasterorganicchemistry.com

The selective formation of one enolate over the other is a cornerstone of modern synthetic strategy and can be controlled by the choice of base, solvent, and temperature. udel.edumasterorganicchemistry.com Strong, sterically hindered, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like THF favor the rapid, irreversible formation of the kinetic enolate. vanderbilt.eduic.ac.uk Conversely, weaker bases such as sodium ethoxide in a protic solvent (ethanol) at higher temperatures establish an equilibrium that eventually favors the formation of the more stable thermodynamic enolate. udel.edumasterorganicchemistry.com

| Factor | Kinetic Enolate Formation | Thermodynamic Enolate Formation |

|---|---|---|

| Site of Deprotonation | Less substituted α-carbon (C1-methyl) | More substituted α-carbon (C3) |

| Base | Strong, bulky base (e.g., LDA) udel.edubham.ac.uk | Weaker, smaller base (e.g., NaOEt, t-BuOK) vanderbilt.edumasterorganicchemistry.com |

| Temperature | Low (e.g., -78 °C) masterorganicchemistry.comic.ac.uk | Higher (e.g., Room Temperature or above) udel.edu |

| Conditions | Irreversible, rapid deprotonation vanderbilt.eduudel.edu | Reversible, equilibrium conditions udel.edumasterorganicchemistry.com |

| Major Product | Less stable enolate (formed faster) | More stable enolate |

Asymmetric Induction in Alpha-Functionalization Reactions

The enolate of this compound is a powerful nucleophile that can react with a variety of electrophiles in α-functionalization reactions, such as alkylation and aldol (B89426) additions. Since C3 is a chiral center, these reactions can proceed with diastereoselectivity. Asymmetric induction aims to control the formation of new stereocenters during these reactions.

Strategies for achieving asymmetric induction include the use of chiral bases to deprotonate the ketone enantioselectively, or the conversion of the ketone into a chiral enamine or imine by reacting it with a chiral amine auxiliary. The resulting chiral enolate equivalent can then react with an electrophile from one face preferentially, directed by the steric and electronic properties of the chiral auxiliary. Subsequent hydrolysis removes the auxiliary to yield an enantioenriched α-functionalized ketone. While much of the research has focused on cyclic ketones, the principles of using transition metal catalysts or chiral ligands to control the stereochemical outcome of α-alkylation are broadly applicable. nih.gov

Oxidative and Reductive Transformations

Oxidative Transformations

Ketones are resistant to oxidation under mild conditions, a property that distinguishes them from aldehydes. fiveable.melibretexts.org However, under vigorous conditions with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or concentrated nitric acid at elevated temperatures, ketones undergo oxidative cleavage of a carbon-carbon bond adjacent to the carbonyl group. ncert.nic.in

For this compound, cleavage can occur on either side of the C2 carbonyl:

Cleavage of the C1-C2 bond : This would yield acetic acid and 2,4-dimethylpentanoic acid.

Cleavage of the C2-C3 bond : This would lead to a mixture of smaller carboxylic acids, as the resulting 1,3-dimethylbutyl fragment undergoes further oxidation. youtube.comvedantu.com

A specific and synthetically useful oxidation is the haloform reaction , which is characteristic of methyl ketones. ncert.nic.in this compound, being a methyl ketone, reacts with a halogen (I₂, Br₂, or Cl₂) in the presence of a strong base (like NaOH) to yield a haloform (CHI₃, CHBr₃, or CHCl₃) and the carboxylate salt of 2,4-dimethylpentanoic acid. The formation of a yellow precipitate of iodoform (B1672029) (CHI₃) when using iodine is a classic qualitative test for methyl ketones. ncert.nic.in

Reductive Transformations

The carbonyl group of this compound is readily reduced to a secondary alcohol, 3,5-dimethylhexan-2-ol. nih.gov This is one of the most common transformations of ketones. chemistrysteps.comwikipedia.org

Reduction to Alcohol : This is typically achieved using metal hydride reagents such as sodium borohydride (NaBH₄) or the more powerful lithium aluminum hydride (LiAlH₄). harvard.edu The reaction creates a new stereocenter at C2. Given the existing stereocenter at C3, the reduction produces a mixture of diastereomers. The ratio of these diastereomers can be influenced by the steric hindrance of the substrate and the size of the hydride reagent (a principle known as Cram's rule or the Felkin-Anh model for acyclic stereocontrol).

Deoxygenation to Alkane : The complete reduction of the carbonyl group to a methylene (B1212753) (CH₂) group can be accomplished using several methods. The Wolff-Kishner reduction involves heating the ketone with hydrazine (B178648) (H₂NNH₂) and a strong base like potassium hydroxide. The Clemmensen reduction employs amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. harvard.edu Both methods would convert this compound into 3,5-dimethylhexane.

| Transformation | Reagent(s) and Conditions | Major Product(s) |

|---|---|---|

| Oxidative Cleavage | KMnO₄ or HNO₃, heat | Mixture of carboxylic acids (e.g., Acetic acid, 2,4-Dimethylpentanoic acid) youtube.comvedantu.com |

| Haloform Reaction | I₂ / NaOH | Iodoform (CHI₃) and Sodium 2,4-dimethylpentanoate ncert.nic.in |

| Baeyer-Villiger Oxidation | mCPBA or other peroxyacids | 1,3-Dimethylbutyl acetate libretexts.orglibretexts.org |

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | 3,5-Dimethylhexan-2-ol nih.gov |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | 3,5-Dimethylhexane |

| Clemmensen Reduction | Zn(Hg), HCl, heat | 3,5-Dimethylhexane harvard.edu |

Selective Oxidation Methodologies for Ketones

The selective oxidation of ketones provides a powerful pathway to introduce new functional groups, with the Baeyer-Villiger oxidation being a prominent and well-studied methodology. This reaction facilitates the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, effectively converting an acyclic ketone into an ester. organic-chemistry.orgwikipedia.orgchemistrysteps.com The reaction is typically carried out using peroxyacids, such as meta-chloroperbenzoic acid (mCPBA), or other peroxide-based reagents. organic-chemistry.orgwikipedia.org

For an unsymmetrical ketone like this compound, the regioselectivity of the Baeyer-Villiger oxidation is highly predictable and is governed by the migratory aptitude of the groups attached to the carbonyl carbon. The group that is more capable of stabilizing a positive charge will preferentially migrate. The established order of migratory ability is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.orgchemistrysteps.com

In the case of this compound, the two groups flanking the carbonyl are a methyl group (at C-1) and a 1,3-dimethylbutyl group (at C-3). According to the migratory preference rules, the secondary alkyl group (the C-3 carbon) has a significantly higher migratory aptitude than the methyl group. Therefore, the oxidation would selectively insert an oxygen atom between the carbonyl carbon (C-2) and the C-3 carbon. This transformation would yield 1,3-dimethylbutyl acetate as the primary product. The stereochemistry at the migrating carbon is retained during the reaction. organicchemistrytutor.com

The reaction proceeds via a two-step mechanism. First, the peroxyacid protonates the carbonyl oxygen, activating the ketone. This is followed by the nucleophilic addition of the peroxyacid to the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. The subsequent step involves a concerted rearrangement where the migrating group shifts from the carbon to the adjacent oxygen atom, displacing a carboxylate anion and forming the final ester product. chemistrysteps.com

| Starting Ketone | Migrating Group 1 (at C-1) | Migrating Group 2 (at C-3) | Predicted Major Product | Rationale |

|---|---|---|---|---|

| This compound | Methyl (Primary) | 1,3-Dimethylbutyl (Secondary) | 1,3-Dimethylbutyl acetate | The secondary alkyl group has a higher migratory aptitude than the primary methyl group. organic-chemistry.orgchemistrysteps.com |

Asymmetric Reduction Strategies and Catalyst Development

The asymmetric reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern organic synthesis. rsc.orgmdpi.com this compound, being a prochiral ketone, can be reduced to form (R)- or (S)-3,5-dimethylhexan-2-ol. The development of efficient catalysts is crucial for controlling the stereochemical outcome of this transformation with high enantioselectivity.

One of the most reliable methods for this purpose is the Corey-Bakshi-Shibata (CBS) reduction, which employs oxazaborolidine catalysts in the presence of a stoichiometric borane (B79455) source (e.g., BH₃·THF). mdpi.com These catalysts can be generated in situ from chiral amino alcohols, offering a practical and reproducible approach. mdpi.com For aliphatic ketones, modifications to the catalyst structure and reaction conditions, such as the use of phenoxyboranes at low temperatures, have been shown to significantly improve enantiomeric excess (ee). mdpi.comoup.com

Another major strategy involves catalytic transfer hydrogenation, which often utilizes transition metal catalysts, particularly those based on ruthenium, in combination with a hydrogen donor like isopropanol (B130326) or formic acid. Chiral ligands, such as diphosphines and diamines, coordinate to the metal center and create a chiral environment that directs the hydride transfer to one face of the carbonyl, leading to the formation of one enantiomer of the alcohol in excess.

Biocatalysis, using enzymes such as alcohol dehydrogenases (ADHs), has also emerged as a powerful tool for the asymmetric reduction of ketones. scribd.comacs.org These enzymes can exhibit exceptionally high enantioselectivity and operate under mild reaction conditions. Directed evolution and mutagenesis techniques have been employed to develop ADH variants with enhanced activity and selectivity for challenging substrates, including sterically demanding aliphatic ketones. acs.org

| Catalyst System | Catalyst Type | Reducing Agent | Typical Substrates | Reported Enantioselectivity (ee) |

|---|---|---|---|---|

| Oxazaborolidine / p-Iodophenoxyborane | Organocatalyst | Borane (BH₃) | Prochiral aliphatic ketones | Up to 98% oup.com |

| Ru-TsDPEN Complex | Transition Metal | Isopropanol / Formic Acid | Aryl and aliphatic ketones | Often >95% |

| Alcohol Dehydrogenase (ADH) | Biocatalyst (Enzyme) | NAD(P)H (co-factor) | Wide range of ketones | Often >99% scribd.comacs.org |

Transition Metal-Catalyzed Coupling and Functionalization

C-H Activation and Functionalization at Remote Sites

The direct functionalization of unactivated C(sp³)–H bonds represents a significant challenge in organic synthesis due to their inherent inertness. However, recent advances have enabled the selective activation of C–H bonds at sites remote from an existing functional group. nih.govrsc.org For aliphatic ketones like this compound, the carbonyl group can be used to direct functionalization to distal positions such as the γ (C-4), δ (C-5), or ε (C-6) carbons.

One innovative strategy involves a dehydrogenation-triggered cascade using a bimetallic copper-palladium catalyst system. nih.govrsc.org This process begins with the α,β-desaturation of the ketone, followed by further dehydrogenation to form conjugated dienone or polyenone intermediates. This sequence effectively transmits the reactivity of the α-carbon to a remote position along the carbon chain, converting inert C(sp³)–H bonds into more reactive C(sp²)–H bonds within the conjugated system. nih.govrsc.org These activated intermediates can then undergo coupling with various partners, such as aryl or alkenyl carboxylic acids, to install new functional groups at the remote sites. nih.gov

This methodology overcomes the challenge of functionalizing terminally unsubstituted alkyl chains in aliphatic ketones. nih.gov For this compound, this approach could potentially enable functionalization at the C-4 methylene group or the C-5 methine, leading to complex, value-added products from a simple starting material.

| Catalyst System | Ketone Substrate | Coupling Partner | Position of Functionalization | Reported Yield |

|---|---|---|---|---|

| Pd(OAc)₂ / Cu(OAc)₂ | Acyclic Aliphatic Ketones | Aryl Carboxylic Acids | γ, δ positions | Generally good yields nih.govrsc.org |

| Pd(OAc)₂ / Cu(OAc)₂ | Acyclic Aliphatic Ketones | Alkenyl Carboxylic Acids | ε, ζ positions | Generally good yields nih.gov |

Cross-Coupling Reactions Involving Ketone Derivatives

Ketones and their derivatives, particularly enolates, are versatile nucleophiles in transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, most commonly at the α-position to the carbonyl group.

The α-arylation of ketones is a widely used transformation that couples a ketone enolate with an aryl halide or pseudohalide, typically catalyzed by palladium complexes. The development of specialized phosphine (B1218219) ligands, such as XPhos, has been instrumental in achieving high efficiency for these couplings under mild conditions, even with sterically hindered substrates. This reaction provides a direct route to α-aryl ketones, which are important structural motifs in pharmaceuticals and materials science.

Another strategy is the oxidative cross-coupling of two different ketone enolates. beilstein-journals.orgthieme-connect.com This can be achieved by generating an enolonium species from one ketone, which then acts as an electrophile for the second enolate nucleophile. beilstein-journals.org Alternatively, metal-based oxidants like Fe(III) or Cu(II) can facilitate the selective heterocoupling of two different enolates by exploiting their inherent electronic or steric differences. thieme-connect.com These methods lead to the synthesis of non-symmetrical 1,4-dicarbonyl compounds.

To apply these methods to this compound, it would first be converted into a suitable derivative. For α-arylation, the ketone would be deprotonated to form its lithium or silyl (B83357) enol ether, which would then be coupled with an aryl halide in the presence of a palladium catalyst. For coupling with another ketone, it could be transformed into its enolate to act as the nucleophile or converted into an α-haloketone to serve as the electrophile in zinc-catalyzed couplings. nih.gov

| Reaction Type | Ketone Derivative | Coupling Partner | Catalyst | Product Type |

|---|---|---|---|---|

| α-Arylation (e.g., Suzuki-Miyaura type) | Ketone Enolate | Aryl Halide/Tosylate | Pd(OAc)₂ / XPhos | α-Aryl Ketone |

| Oxidative Cross-Coupling | Ketone Enolate (Nucleophile) | Ketone Enolate (via Enolonium Electrophile) | Hypervalent Iodine Reagent | 1,4-Diketone beilstein-journals.org |

| Cross-Coupling | Tin Enolate | α-Chloroketone | Zinc Halides | 1,4-Diketone nih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques in 3,5 Dimethylhexan 2 One Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

High-resolution NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamic behavior of molecules in solution. For 3,5-Dimethylhexan-2-one, a complete NMR analysis would provide precise information about its carbon skeleton and the spatial arrangement of its atoms.

A theoretical ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons in its unique chemical environments. For instance, the methyl protons of the acetyl group (C1) would likely appear as a singlet, while the protons on the chiral centers (C3 and C5) and the adjacent methylene (B1212753) group (C4) would exhibit complex splitting patterns due to spin-spin coupling. The chemical shifts would be influenced by the electron-withdrawing effect of the carbonyl group.

Similarly, a ¹³C NMR spectrum would provide key information about the carbon framework. The carbonyl carbon (C2) would be expected to resonate at a significantly downfield chemical shift, characteristic of ketones. The remaining seven carbon atoms would produce distinct signals, with their chemical shifts dependent on their local electronic environments.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H₃ | Singlet | ~30 |

| C2 | - | ~210 |

| C3-H | Multiplet | ~50 |

| C3-CH₃ | Doublet | ~15 |

| C4-H₂ | Multiplet | ~45 |

| C5-H | Multiplet | ~30 |

| C5-CH(CH₃)₂ | Doublet | ~22 |

| C5-CH(CH₃)₂ | Doublet | ~22 |

| Note: The values in this table are estimations based on general principles of NMR spectroscopy for aliphatic ketones and require experimental verification. |

To unambiguously assign all proton and carbon signals and to understand the connectivity within the this compound molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable. A COSY spectrum would reveal which protons are coupled to each other, helping to trace the proton network through the carbon chain. An HSQC spectrum would correlate each proton signal with the carbon to which it is directly attached, allowing for the definitive assignment of carbon resonances.

Further structural details, such as long-range C-H correlations, could be elucidated using an HMBC (Heteronuclear Multiple Bond Correlation) experiment. This would be particularly useful for confirming the assignment of the quaternary carbonyl carbon and the methyl groups. For more complex conformational and dynamic studies, 3D NMR experiments could be employed, although for a molecule of this size, 2D techniques are often sufficient.

Should this compound exist in a solid state, either crystalline or amorphous, solid-state NMR (ssNMR) could provide valuable insights into its structure and dynamics in the solid phase. Unlike solution-state NMR, ssNMR can probe intermolecular interactions and packing effects in the solid lattice. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to enhance the signal of the ¹³C nuclei and to obtain high-resolution spectra. While no specific ssNMR studies on this compound are currently available, such an investigation could reveal information about polymorphism and the conformational landscape in the solid state.

Mass Spectrometry (MS) for Fragmentomics and Metabolomics Studies

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak [M]⁺• would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (128.21 g/mol ). Common fragmentation pathways for aliphatic ketones include alpha-cleavage and McLafferty rearrangement.

Alpha-cleavage involves the breaking of the bond adjacent to the carbonyl group. For this compound, this could result in the formation of an acylium ion by the loss of a C₅H₁₁ radical, or the loss of an acetyl radical to form a C₆H₁₃⁺ cation. The McLafferty rearrangement, if a gamma-hydrogen is available and sterically accessible, would involve the transfer of a hydrogen atom to the carbonyl oxygen followed by the cleavage of the beta-bond, leading to the elimination of a neutral alkene.

Tandem mass spectrometry (MS/MS) would be instrumental in confirming these fragmentation pathways. By selecting the molecular ion and subjecting it to further fragmentation, a detailed map of its decomposition products could be generated, providing strong evidence for the compound's structure.

| Proposed Fragment (m/z) | Possible Fragmentation Pathway |

| 113 | Loss of CH₃• (Alpha-cleavage) |

| 85 | Loss of C₃H₇• (Alpha-cleavage) |

| 71 | Loss of C₄H₉• (Alpha-cleavage) |

| 57 | C₄H₉⁺ (Alpha-cleavage) |

| 43 | CH₃CO⁺ (Acylium ion, Alpha-cleavage) |

| Note: This table presents plausible fragmentation patterns for this compound based on known fragmentation of ketones. Experimental verification is necessary. |

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of this compound and its fragments with high accuracy. This precision is crucial for confirming its elemental composition (C₈H₁₆O). Furthermore, HRMS can resolve the isotopic pattern of the molecular ion, which arises from the natural abundance of isotopes such as ¹³C and ¹⁷O. The relative intensities of the M+1 and M+2 peaks in the mass spectrum would be consistent with the number of carbon and oxygen atoms in the molecule, providing further confidence in its identification.

Vibrational Spectroscopy (IR, Raman) for Molecular Interactions and Intermolecular Forces

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. For this compound, the most prominent feature in its IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the ketone functional group, typically appearing in the region of 1705-1725 cm⁻¹. The exact position of this band can be influenced by the local molecular environment.

Other characteristic vibrations would include C-H stretching and bending modes for the methyl and methylene groups. While a detailed analysis of the full vibrational spectrum can be complex, it can offer insights into the conformational isomers present and any intermolecular interactions, such as hydrogen bonding in the presence of protic solvents or in the solid state. Raman spectroscopy, which is sensitive to non-polar bonds, would provide complementary information, particularly regarding the C-C backbone vibrations. Without experimental spectra, a precise assignment of all vibrational modes for this compound is not possible.

Advanced Chromatographic Separations and Coupled Techniques

Chromatographic techniques are indispensable for the physical separation of stereoisomers. Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods used to separate the enantiomers of this compound.

Chiral Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like ketones. This technique utilizes a capillary column coated with a chiral stationary phase (CSP). gcms.cz Derivatized cyclodextrins are commonly used CSPs that can differentiate between enantiomers based on the formation of transient diastereomeric complexes with differing stabilities, leading to different retention times. researchgate.netgcms.cz The choice of the specific cyclodextrin (B1172386) derivative is crucial for achieving optimal separation of the (R)- and (S)-enantiomers of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for enantioseparation. nih.gov For ketones, normal-phase HPLC is often employed using CSPs based on polysaccharide derivatives, such as amylose (B160209) or cellulose (B213188) coated on a silica (B1680970) support. mdpi.com These phases can separate a wide range of chiral compounds. nih.govmdpi.com The separation mechanism involves a combination of interactions, including hydrogen bonding and dipole-dipole interactions, between the analyte enantiomers and the chiral selector in the stationary phase. By optimizing the mobile phase composition, baseline separation of the enantiomers of this compound can be achieved.

Coupling chromatographic separation with mass spectrometry (MS) provides a highly sensitive and selective analytical tool for identifying and quantifying substances, even at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile and semi-volatile organic compounds in complex matrices. Following separation on a GC column, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint. For this compound (molar mass: 128.21 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 128, along with characteristic fragment ions resulting from the cleavage of the carbon chain. Common fragments would likely include the acetyl cation [CH₃CO]⁺ at m/z 43 and fragments from alpha-cleavage adjacent to the carbonyl group. This technique is invaluable for confirming the identity of the compound in environmental or biological samples. While no specific studies on this compound were identified, the analysis of isomers like 2,2-dimethylhexane-3-one has been reported in studies of bacterial volatile organic compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is used for less volatile or thermally labile compounds. Although this compound is amenable to GC-MS, LC-MS could be employed, particularly if it is part of a complex mixture with non-volatile components. After separation via HPLC (either chiral or achiral), the eluent is introduced into the mass spectrometer. Soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically used, which often result in a prominent protonated molecule [M+H]⁺ at m/z 129. LC-MS is particularly useful for analyzing crude reaction mixtures or biological extracts where significant sample cleanup might otherwise be required.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Ionization Method | Expected Key m/z Values | Ion Identity |

| GC-MS | Electron Ionization (EI) | 128 | [M]⁺ (Molecular Ion) |

| 113 | [M-CH₃]⁺ | ||

| 85 | [M-CH₃CO]⁺ | ||

| 71 | [M-C₄H₉]⁺ | ||

| 43 | [CH₃CO]⁺ (Base Peak) | ||

| LC-MS | ESI / APCI | 129 | [M+H]⁺ (Protonated Molecule) |

Note: This table represents predicted fragmentation patterns and ions based on the structure of this compound. Actual experimental data would be required for confirmation.

Theoretical and Computational Chemistry Approaches to 3,5 Dimethylhexan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and energy of a molecule. For 3,5-Dimethylhexan-2-one, this provides insight into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com It is particularly effective for studying reaction mechanisms by calculating the energies of reactants, products, and the transition states that connect them.

For this compound, DFT could be employed to study a variety of reactions, including:

Keto-Enol Tautomerism: DFT calculations can model the conversion of this compound to its corresponding enol tautomers. This would involve calculating the relative energies of the ketone and enol forms to predict their equilibrium distribution. The transition state for the proton transfer would also be located to determine the activation energy of the tautomerization process. acs.org

Nucleophilic Addition: The reaction of the carbonyl group with nucleophiles is a characteristic reaction of ketones. libretexts.org DFT can be used to model the approach of a nucleophile (e.g., a Grignard reagent or a cyanide ion) to the carbonyl carbon. By mapping the potential energy surface, the transition state for the addition can be identified, and the reaction barrier can be calculated, providing insights into the reaction rate.

Oxidation and Reduction: The oxidation (e.g., Baeyer-Villiger oxidation) or reduction (e.g., using sodium borohydride) of the ketone can be modeled. DFT helps in understanding the electronic changes during these redox processes and can predict the regioselectivity and stereoselectivity of the reactions. researchgate.net

A typical DFT study would involve optimizing the geometry of the reactants, products, and transition states and then performing a frequency calculation to confirm their nature and to obtain thermodynamic data like Gibbs free energy. researchgate.net The resulting energy profile provides a quantitative description of the reaction pathway.

Ab Initio Calculations of Spectroscopic Parameters and Molecular Properties

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org These "first-principles" calculations are crucial for accurately predicting molecular properties and spectroscopic parameters.

For this compound, ab initio calculations, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) methods, can be used to determine a range of properties. nih.gov

Molecular Geometry: Optimization of the molecular geometry to find the most stable arrangement of atoms in three-dimensional space.

Spectroscopic Parameters:

Vibrational Frequencies: Calculation of the infrared (IR) spectrum by determining the frequencies and intensities of molecular vibrations. bluelaze.com This can help in identifying characteristic peaks, such as the C=O stretch.

NMR Chemical Shifts: Prediction of 1H and 13C NMR chemical shifts, which are essential for structure elucidation.

Electronic Properties:

Dipole Moment: Quantifying the polarity of the molecule.

Polarizability: Measuring how easily the electron cloud can be distorted by an electric field.

Ionization Potential and Electron Affinity: Determining the energy required to remove an electron and the energy released when an electron is added, respectively.

These calculated parameters can be compared with experimental data to validate the computational model or used to predict the properties of the molecule in the absence of experimental measurements.

Table 1: Hypothetical Molecular Properties of this compound Calculated by Ab Initio Methods

| Property | Calculated Value (Hypothetical) | Significance |

|---|---|---|

| Dipole Moment | ~2.7 D | Indicates the molecule's polarity, affecting solubility and intermolecular forces. |

| C=O Vibrational Frequency | ~1715 cm-1 | Corresponds to the characteristic carbonyl stretch in the IR spectrum. |

| 13C NMR Shift (C=O) | ~210 ppm | Predicts the chemical shift for the carbonyl carbon, a key feature in NMR analysis. |

| Ionization Potential | ~9.5 eV | Relates to the molecule's reactivity as an electron donor. |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment. nih.gov

Conformational Analysis and Energy Landscapes of Ketone Derivatives

Due to the presence of several single bonds, the aliphatic chains of this compound are flexible and can adopt numerous conformations. MD simulations are an ideal tool to explore this conformational landscape. nih.gov

A simulation would be initiated with a starting geometry of the molecule. Over the course of the simulation (typically nanoseconds to microseconds), the molecule's bonds will rotate and bend due to thermal energy. By tracking the molecular geometry over time, it is possible to:

Identify the most stable, low-energy conformations (conformers).

Determine the relative populations of different conformers at a given temperature.

Calculate the energy barriers for conversion between different conformers.

This information is compiled into a potential energy landscape, which maps the energy of the molecule as a function of its geometry (e.g., dihedral angles). This landscape is crucial for understanding how the molecule's shape influences its physical properties and reactivity.

Solvent-Solute Interactions and Their Impact on Reactivity

The chemical behavior of a molecule is often significantly influenced by the solvent in which it is dissolved. cdnsciencepub.com MD simulations can explicitly model the interactions between a solute molecule, like this compound, and the surrounding solvent molecules.

By placing the this compound molecule in a "box" of solvent molecules (e.g., water, ethanol, or a nonpolar solvent like hexane), an MD simulation can reveal:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute. For instance, in a polar solvent, molecules would orient themselves to interact favorably with the polar carbonyl group of the ketone. researchgate.net

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the carbonyl oxygen of this compound and protic solvent molecules.

Impact on Conformation: How solvent interactions can stabilize or destabilize certain molecular conformations.

Understanding these solvent-solute interactions is key to predicting how the solvent will affect the molecule's reactivity. For example, polar solvents can stabilize charged transition states, thereby increasing the rate of certain reactions. rsc.orgubc.ca

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical regression or classification models that relate the chemical structure of a molecule to its biological activity or physical properties, respectively. wikipedia.orgmeilerlab.org These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property for a series of related compounds.

While a QSAR/QSPR model cannot be built for a single compound, this compound can be included in a dataset of other aliphatic ketones to develop such a model. nih.gov The first step is to calculate a variety of molecular descriptors for this compound. These descriptors fall into several categories:

Constitutional Descriptors: Based on the molecular formula and connectivity (e.g., molecular weight, atom counts).

Topological Descriptors: Numerical representations of molecular branching and shape.

Quantum Chemical Descriptors: Properties derived from quantum calculations (e.g., dipole moment, orbital energies).

Physicochemical Descriptors: Properties like the octanol-water partition coefficient (LogP), which relates to hydrophobicity.

Once these descriptors are calculated, they can be used as the independent variables in a statistical model to predict a property of interest, such as boiling point, toxicity, or receptor binding affinity.

Table 2: Selected Molecular Descriptors for this compound for QSAR/QSPR Modeling

| Descriptor Type | Descriptor Name | Value | Relevance |

|---|---|---|---|

| Constitutional | Molecular Weight | 128.21 g/mol nih.gov | Relates to size and mass-dependent properties. |

| Physicochemical | XLogP3-AA (LogP) | 2.1 nih.gov | Predicts hydrophobicity and membrane permeability. |

| Topological | Topological Polar Surface Area (TPSA) | 17.1 Ų nih.gov | Relates to hydrogen bonding potential and transport properties. |

| Constitutional | Rotatable Bond Count | 4 | Indicates molecular flexibility. |

| Constitutional | Complexity | 94.7 nih.gov | Reflects the intricacy of the molecular structure. |

Predictive Modeling for Environmental Fate and Biodegradation

Computational toxicology has emerged as a crucial field for assessing the environmental impact of chemical compounds, offering predictive insights where experimental data is limited. For this compound, a branched aliphatic ketone, predictive modeling is instrumental in understanding its persistence, distribution, and ultimate fate in various environmental compartments. These models are broadly categorized into fate prediction and biodegradation pathway prediction.

Environmental Fate Prediction:

The environmental fate of a chemical is governed by a complex interplay of physical, chemical, and biological processes. nih.gov Predictive models for environmental fate, often multimedia compartmental models, estimate the distribution of a chemical in air, water, soil, and sediment. researchgate.netdefra.gov.ukmdpi.com For this compound, key input parameters for these models would include its physicochemical properties, such as vapor pressure, water solubility, and octanol-water partition coefficient (LogP). While specific experimental data for this compound is scarce, Quantitative Structure-Property Relationship (QSPR) models can be employed to estimate these properties based on its molecular structure.

These models indicate that the branched nature of this compound may influence its environmental distribution. Generally, increased branching can lead to a higher vapor pressure and lower water solubility compared to its linear isomers, potentially favoring its partitioning into the atmosphere. However, its moderate molecular weight and the presence of a polar carbonyl group also contribute to its partitioning behavior.

Biodegradation Pathway Prediction:

Predicting the biodegradation pathways of this compound involves computational systems that simulate the metabolic processes of microorganisms. nih.govnih.gov Systems like the Biocatalysis/Biodegradation Database (BBD) and computational frameworks such as BNICE (Biochemical Network Integrated Computational Explorer) can be utilized to propose plausible degradation routes. nih.govnih.gov These tools use a set of established biotransformation rules derived from experimental data on a vast range of compounds.

For a branched ketone like this compound, the predicted initial steps of aerobic biodegradation would likely involve the oxidation of the ketone functional group or the hydrocarbon chain. Potential initial enzymatic attacks could include:

Baeyer-Villiger monooxygenase: This enzyme could oxidize the ketone to an ester, which is then susceptible to hydrolysis.

Hydroxylation: A monooxygenase could introduce a hydroxyl group at one of the methyl branches or along the hexane (B92381) backbone, facilitating further degradation.

Omega-hydroxylation: Oxidation at the terminal methyl group of the longest chain is another possibility, leading to a carboxylic acid.

The presence of methyl branches can influence the rate and pathway of biodegradation. While branching can sometimes hinder enzymatic attack (steric hindrance), it can also create specific sites for initial oxidation. The subsequent steps would involve the cleavage of the carbon chain, ultimately leading to intermediates that can enter central metabolic pathways, such as the citric acid cycle.

It is important to note that these predictive models provide a theoretical framework for the environmental fate and biodegradation of this compound. nih.gov The actual behavior of the compound in the environment can be influenced by a multitude of factors, including the specific microbial communities present, temperature, pH, and nutrient availability. Therefore, computational predictions serve as a valuable initial assessment to guide further experimental investigation.

Structure-Property Relationships for Industrial Applications

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to correlate the chemical structure of a compound with its biological activity or physical properties, respectively. nih.gov For this compound, these models are particularly valuable for predicting its suitability for various industrial applications, primarily as a solvent.

The industrial utility of a solvent is determined by a range of properties, including its boiling point, flash point, viscosity, and solvency power. lsu.edu QSAR and QSPR models can predict these properties for this compound based on its molecular descriptors.

Key Molecular Descriptors and Their Influence:

Several classes of molecular descriptors are used in these predictive models:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as the branching index. The branched structure of this compound, as captured by these descriptors, is expected to influence its viscosity and boiling point.

Geometric descriptors: These relate to the three-dimensional shape of the molecule. The steric hindrance caused by the methyl groups can affect its ability to solvate certain solutes.

Electronic descriptors: These describe the electronic properties of the molecule, such as the dipole moment arising from the polar carbonyl group. This polarity is a key factor in its solvency for polar and semi-polar substances.

Physicochemical descriptors: Properties like the octanol-water partition coefficient (LogP) are also used as descriptors and are indicative of the compound's hydrophobicity.

Predictive Models for Solvent Properties:

For ketones, QSAR and QSPR studies have established relationships between these descriptors and key solvent properties. nih.gov For instance, the boiling point of aliphatic ketones is strongly correlated with their molecular weight and degree of branching. The presence of the carbonyl group allows for dipole-dipole interactions, leading to higher boiling points compared to non-polar alkanes of similar molecular weight. khanacademy.orgmsu.edu

The solvency of this compound can be predicted by models that consider its hydrogen bonding capability and polarity. While it cannot act as a hydrogen bond donor, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, allowing it to interact with protic solutes. libretexts.org Its moderate polarity, a result of the carbonyl group within a non-polar hydrocarbon structure, suggests it would be an effective solvent for a range of resins, oils, and other organic materials.

The table below summarizes the predicted influence of the structural features of this compound on its key industrial properties based on general QSAR/QSPR principles for aliphatic ketones.

| Structural Feature | Molecular Descriptor Class | Predicted Influence on Industrial Property |

| Branched Alkyl Chain | Topological/Geometric | Lower boiling point compared to linear isomer; potentially lower viscosity. |

| Carbonyl Group (C=O) | Electronic | Moderate polarity, good solvency for polarizable and some polar solutes; higher boiling point than corresponding alkane. |

| Molecular Weight | Constitutional | Contributes to higher boiling point and viscosity. |

| Hydrogen Bond Acceptor | Physicochemical | Ability to dissolve protic substances like some resins and polymers. |

These structure-property relationships, derived from computational models, are invaluable for the initial screening and selection of solvents for specific industrial formulations, reducing the need for extensive empirical testing. researchgate.net They provide a systematic approach to understanding how the molecular architecture of this compound dictates its performance in various applications.

Applied Research Domains and Broader Implications of 3,5 Dimethylhexan 2 One Excluding Prohibited Areas

Role in Advanced Materials Science and Polymer Chemistry

The utility of specific ketones in the synthesis and application of advanced materials is an area of ongoing research. However, literature specifically detailing the role of 3,5-Dimethylhexan-2-one in this domain is limited.

Synthesis of Novel Polymeric Materials Incorporating Ketone Moieties

The incorporation of ketone functional groups into polymer chains can impart unique properties, such as altered polarity, reactivity for cross-linking, and modified thermal characteristics. While the synthesis of polymers from vinyl ketone monomers is an established field of study, there is currently a lack of specific published research demonstrating the use of this compound as a monomer or a direct precursor in the synthesis of novel polymeric materials. Its branched aliphatic structure differentiates it from the more commonly studied vinyl ketones used in polymerization reactions.

Applications as Specialty Solvents or Reagents in Industrial Processes

Ketones are widely used as industrial solvents due to their ability to dissolve a range of organic materials. The specific properties of this compound, such as its boiling point, polarity, and branched structure, suggest potential utility as a specialty solvent in niche applications. However, publicly available scientific and industrial literature does not currently highlight specific, large-scale industrial processes where this compound is employed as a primary solvent or a key chemical reagent. Its potential use could be in applications requiring a solvent with its particular evaporation rate and solvency characteristics, but this remains speculative without direct evidence from applied research.

Environmental Analytical Chemistry and Fate Studies

The presence and behavior of volatile organic compounds (VOCs) in the environment are of significant interest. Branched ketones like this compound can enter the environment from various sources, including the degradation of synthetic materials.

Monitoring and Detection Methodologies in Environmental Matrices (e.g., Microplastic degradation products)

The environmental degradation of common polymers, such as polyethylene and polypropylene, is a recognized source of a complex mixture of VOCs, which can include various ketones. nih.govresearchgate.netresearchgate.net The detection of these compounds in environmental samples like air, water, and soil requires sensitive analytical techniques.

Methodologies applicable to the detection of this compound and related branched ketones often involve a sample preparation step to isolate and concentrate the analytes, followed by instrumental analysis. Headspace (HS) sampling combined with gas chromatography-mass spectrometry (GC-MS) is a primary technique used to identify VOCs released from degrading plastic debris. nih.govresearchgate.net For air monitoring, derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed to create stable derivatives that are easily analyzed by GC.

Table 1: Analytical Techniques for Ketone Detection in Environmental Samples

| Technique | Sample Matrix | Description | Common Application |

| Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) | Solid (e.g., plastic debris), Water | Volatile compounds are sampled from the space above the sample and injected into a GC-MS for separation and identification. | Analysis of VOCs released from degrading microplastics. nih.govresearchgate.net |

| Solid-Phase Microextraction (SPME)-GC-MS | Air, Water | A coated fiber is used to extract and concentrate analytes from a sample before desorption into the GC-MS. | Monitoring for airborne ketones and other VOCs. |

| Thermal Desorption (TD)-GC/MS | Air, Solid | VOCs are collected on adsorbent tubes, which are then heated to release the compounds for GC/MS analysis. researchgate.net | Characterizing emissions from heated or degrading plastic materials. researchgate.net |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Water | Used for less volatile or thermally unstable compounds, often after a derivatization step. | General environmental contaminant analysis. |

Biodegradation Pathways and Environmental Persistence Mechanisms

The environmental fate of this compound is dictated by its physical and chemical properties and its susceptibility to biological and physical degradation processes. Based on data for analogous branched ketones, several key pathways can be inferred. epa.gov

Environmental Partitioning : Modeling studies on similar branched ketones suggest that upon release, they will primarily partition to the air (over 80%) and soil (around 15%) compartments. epa.gov

Atmospheric Degradation : In the atmosphere, the dominant degradation process is expected to be indirect photolysis through reactions with hydroxyl radicals. The atmospheric half-life for analogous C12 branched ketones is calculated to be very short, on the order of approximately 7 hours, indicating rapid degradation in the air. epa.gov

Biodegradation : Branched ketones are generally not considered to be readily biodegradable. epa.gov The methyl branching in the structure of this compound can hinder microbial enzymatic attack, leading to slower degradation rates in soil and water compared to linear ketones.

Bioaccumulation : Despite their potential persistence, branched ketones are not expected to significantly bioaccumulate. The bioconcentration factor for similar ketones has been estimated to be relatively low. epa.gov

Hydrolysis : Ketones are generally stable against hydrolysis in aquatic environments, so this process is not expected to be a significant degradation pathway. epa.gov

Biochemical and Olfactory Research (Non-Human, Non-Clinical)

In the field of chemical ecology, ketones are a well-established class of semiochemicals—compounds used by organisms to communicate. plantprotection.plwikipedia.org These signaling molecules can act within a species (pheromones) or between different species (allelochemicals). researchgate.netresearchgate.net